molecular formula C21H27N3O5 B2709663 N-((2-(2-methoxyethoxy)pyridin-4-yl)methyl)-2-((tetrahydro-2H-pyran-4-yl)methoxy)isonicotinamide CAS No. 2034617-67-7

N-((2-(2-methoxyethoxy)pyridin-4-yl)methyl)-2-((tetrahydro-2H-pyran-4-yl)methoxy)isonicotinamide

Cat. No. B2709663
CAS RN: 2034617-67-7
M. Wt: 401.463
InChI Key: XVOGBAJMHNOEKH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-((2-(2-methoxyethoxy)pyridin-4-yl)methyl)-2-((tetrahydro-2H-pyran-4-yl)methoxy)isonicotinamide is a useful research compound. Its molecular formula is C21H27N3O5 and its molecular weight is 401.463. The purity is usually 95%.
BenchChem offers high-quality N-((2-(2-methoxyethoxy)pyridin-4-yl)methyl)-2-((tetrahydro-2H-pyran-4-yl)methoxy)isonicotinamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-((2-(2-methoxyethoxy)pyridin-4-yl)methyl)-2-((tetrahydro-2H-pyran-4-yl)methoxy)isonicotinamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Enzymatic Activity and Inhibition

Nicotinamide N-methyltransferase (NNMT) catalyzes the N-methylation of nicotinamide, pyridine, and structurally related compounds, playing a crucial role in the detoxification of xenobiotics and the regulation of NAD+ biosynthesis. NNMT's activity and its inhibition have been a subject of research for understanding its implications in various cancers where it is overexpressed. Studies have developed suicide substrates targeting NNMT that include 4-chloropyridine and 4-chloronicotinamide. These substrates utilize the broad substrate scope of NNMT, leading to the development of a suicide inhibition-based protein labeling strategy that selectively labels NNMT in vitro and in cells (Sen et al., 2019).

Chemical Synthesis and Reactivity

Research has focused on the synthesis and chemical reactivity of pyridine and related compounds, which are crucial for developing pharmaceuticals and materials. For example, the regioselective mono and dihalogenation of pyridines with N-bromosuccinimide highlights the reactivity of such compounds and their derivatives, providing insights into the synthesis of halogenated pyridines used in further chemical transformations (Canibano et al., 2001).

Drug Delivery and Material Science

The use of pyrrolidinium-based ionic liquids with ether groups as plasticizers for solid polymer electrolytes illustrates the intersection of material science and chemistry in improving the properties of polymeric materials. Such advancements are crucial for the development of high-performance electrolytes in energy storage devices (Abitelli et al., 2010).

Pharmacological Applications

The synthesis of novel comenic acid derivatives containing isoxazole and isothiazole moieties, and their biological assays in combination with antitumor drugs, exemplify the pharmacological applications of pyridine derivatives. These studies aim to uncover synergistic effects that could enhance the efficacy of existing chemotherapy treatments (Kletskov et al., 2018).

properties

IUPAC Name

N-[[2-(2-methoxyethoxy)pyridin-4-yl]methyl]-2-(oxan-4-ylmethoxy)pyridine-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27N3O5/c1-26-10-11-28-19-12-17(2-6-22-19)14-24-21(25)18-3-7-23-20(13-18)29-15-16-4-8-27-9-5-16/h2-3,6-7,12-13,16H,4-5,8-11,14-15H2,1H3,(H,24,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVOGBAJMHNOEKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOC1=NC=CC(=C1)CNC(=O)C2=CC(=NC=C2)OCC3CCOCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27N3O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-((2-(2-methoxyethoxy)pyridin-4-yl)methyl)-2-((tetrahydro-2H-pyran-4-yl)methoxy)isonicotinamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.